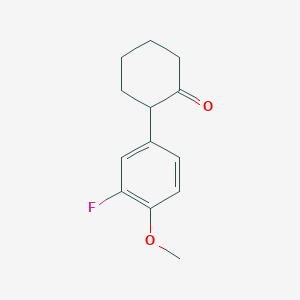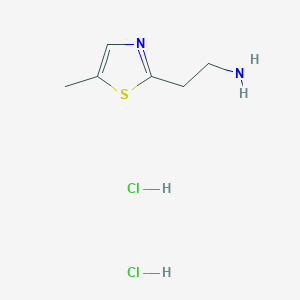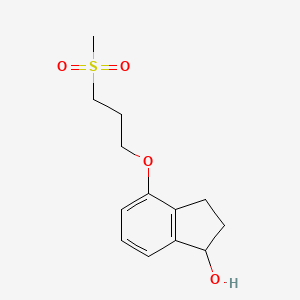
4-(3-methanesulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol
Übersicht
Beschreibung
4-(3-methanesulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol is a useful research compound. Its molecular formula is C13H18O4S and its molecular weight is 270.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis and Crystal Structure Analysis : The compound has been used in the synthesis of various chemical structures. For instance, Upadhyaya et al. (1997) described the synthesis and crystal structure of related compounds, highlighting its utility in the formation of complex chemical structures (Upadhyaya et al., 1997).
- Catalytic Applications : Furukawa et al. (2019) investigated its use in rhodium-catalyzed intramolecular cyclization, demonstrating its role as a catalyst in chemical reactions (Furukawa et al., 2019).
Reaction Mechanisms and Pathways
- Regioselective Ring Opening : Gao et al. (1991) explored its use in regioselective ring opening of certain chemical structures, offering insights into selective chemical transformations (Gao et al., 1991).
- Enantioselective Synthesis : Rensburg et al. (1997) utilized it in the enantioselective synthesis of flavonoids, showcasing its application in the synthesis of biologically active compounds (Rensburg et al., 1997).
Biochemical Applications
- Carbonic Anhydrase Inhibition : Akbaba et al. (2014) studied derivatives of the compound for their inhibitory effects on human carbonic anhydrase isozymes, indicating its potential in biochemical research (Akbaba et al., 2014).
Analytical Chemistry
- Spectroscopic Studies : Binkowska et al. (2001) conducted structural and spectroscopic studies of related compounds, highlighting its role in analytical chemistry (Binkowska et al., 2001).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with the free fatty acid receptor 1 (ffar1; gpr40), which is highly expressed in pancreatic β-cells .
Mode of Action
Compounds that target ffar1 are known to be activated by medium and long-chain fatty acids, which can amplify glucose-stimulated insulin secretion .
Biochemical Pathways
The activation of ffar1 has been linked to the regulation of diabetes, obesity, and other metabolic disorders .
Result of Action
Compounds that activate ffar1 can potentially improve the control of blood sugar levels with a low risk of hypoglycemia .
Biochemische Analyse
Biochemical Properties
4-(3-Methanesulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that regulates the neurotransmitter acetylcholine . The nature of this interaction involves the inhibition of acetylcholinesterase, which can lead to an accumulation of acetylcholine in synaptic clefts, thereby affecting neurotransmission.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of acetylcholinesterase by this compound can alter cell signaling pathways that depend on acetylcholine, leading to changes in gene expression and metabolic activities within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, resulting in increased levels of this neurotransmitter. Additionally, the compound may influence other enzymes and proteins, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of acetylcholinesterase, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and disruption of normal cellular functions. Threshold effects and dose-response relationships are critical considerations in the evaluation of this compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites. These metabolic processes can affect the compound’s activity and its impact on metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within different tissues can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
4-(3-methylsulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4S/c1-18(15,16)9-3-8-17-13-5-2-4-10-11(13)6-7-12(10)14/h2,4-5,12,14H,3,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWSGDGJFXBFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCOC1=CC=CC2=C1CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


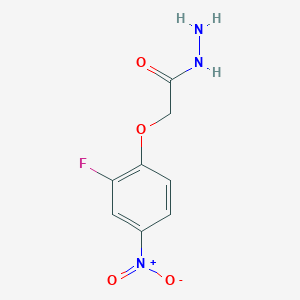

![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1442868.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1442869.png)

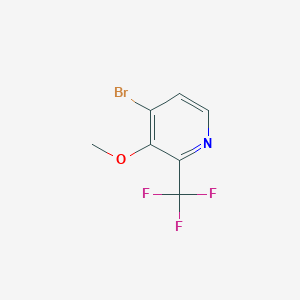

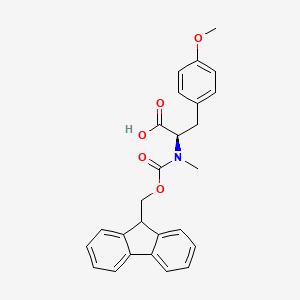
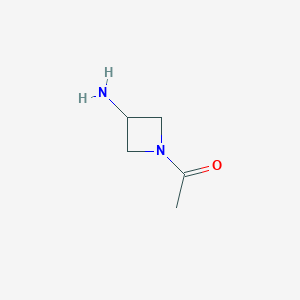
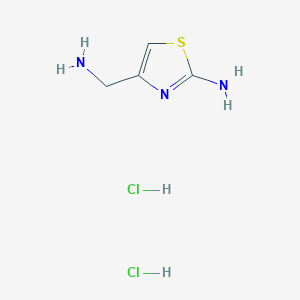
![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B1442883.png)
![3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1442884.png)
